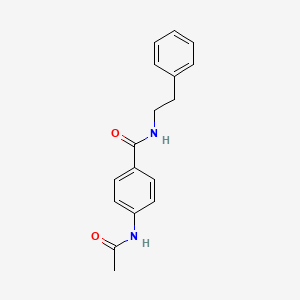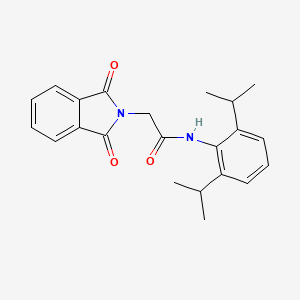
4,4-dianilino-1-chloro-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dianilino-1-chloro-3-buten-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DACB and has been found to have a variety of interesting properties that make it a valuable tool for researchers in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 4,4-dianilino-1-chloro-3-buten-2-one involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the concentration of acetylcholine and other neurotransmitters in the brain, which may have important implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4-dianilino-1-chloro-3-buten-2-one are complex and varied. The compound has been shown to affect the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, DACB has been found to have anti-inflammatory and antioxidant properties, which may have important implications for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4-dianilino-1-chloro-3-buten-2-one is its potential as a tool for scientific research. The compound's ability to inhibit the activity of certain enzymes makes it a valuable tool for the study of neurological disorders and other diseases. However, there are also some limitations to the use of DACB in lab experiments. For example, the compound is highly reactive and may degrade quickly, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for the study of 4,4-dianilino-1-chloro-3-buten-2-one. One area of research that holds promise is the development of new drugs and therapies based on the compound's mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of DACB, as well as its limitations and potential applications in scientific research.
Conclusion:
In conclusion, 4,4-dianilino-1-chloro-3-buten-2-one is a valuable tool for scientific research with potential applications in the study of neurological disorders and other diseases. The compound's complex mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a fascinating subject of study. Further research is needed to fully understand the compound's potential applications and limitations, as well as its role in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 4,4-dianilino-1-chloro-3-buten-2-one is a complex process that involves several steps. The initial step involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This compound is then reacted with phosphorus pentachloride to form N-phenyl-2,2,2-trichloroacetamide. The final step involves the reaction of N-phenyl-2,2,2-trichloroacetamide with acetylene to form 4,4-dianilino-1-chloro-3-buten-2-one.
Applications De Recherche Scientifique
4,4-dianilino-1-chloro-3-buten-2-one has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. DACB has been shown to inhibit the activity of certain enzymes, which may have important implications for the development of new drugs and therapies.
Propriétés
IUPAC Name |
4,4-dianilino-1-chlorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-15(20)11-16(18-13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAJQEKSICAGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=CC(=O)CCl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kgajqeksicagag-uhfffaoysa- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)
